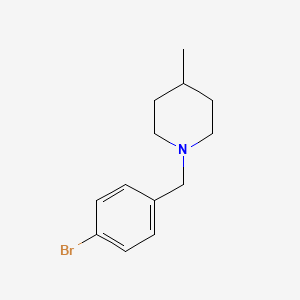

1-(4-Bromobenzyl)-4-methylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-Bromobenzyl)-4-methylpiperidine" is a chemical structure that is related to various research areas, including the synthesis of designer drugs, Schiff base compounds, and supramolecular cocrystals. It is structurally related to compounds that have been seized as designer drugs and has been used as a starting material or intermediate in the synthesis of various organic compounds with potential applications in materials science and pharmaceuticals .

Synthesis Analysis

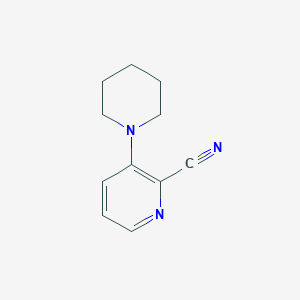

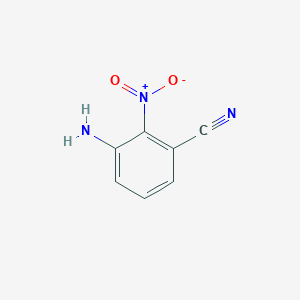

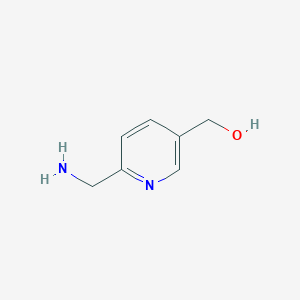

The synthesis of compounds related to "1-(4-Bromobenzyl)-4-methylpiperidine" often involves condensation reactions, oxidative polycondensation, or reactions with alkyl halides. For example, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized and then converted to polyphenol derivatives . Similarly, a Schiff base compound was synthesized by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . In another study, a cocrystal involving 2-amino-3-bromopyridine was prepared by a slow evaporation method . These methods highlight the versatility of bromobenzyl compounds in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds related to "1-(4-Bromobenzyl)-4-methylpiperidine" has been elucidated using various spectroscopic techniques, including NMR, FTIR, and X-ray crystallography. For instance, the structure of a new designer benzylpiperazine was confirmed by two-dimensional NMR correlations . The crystal structure of a Schiff base compound was determined by X-ray single-crystal diffraction, revealing its crystallization in the monoclinic system . These studies demonstrate the importance of structural analysis in confirming the identity of synthesized compounds.

Chemical Reactions Analysis

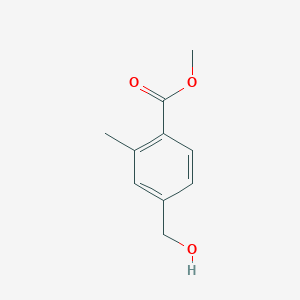

The reactivity of bromobenzyl compounds allows for their participation in various chemical reactions. For example, the synthesis of poly(iminophenol)s from 4-bromobenzaldehyde involves oxidative polycondensation reactions . The formation of cocrystals, such as the one involving 2-amino-3-bromopyridine and 4-methylbenzoic acid, showcases the ability of these compounds to engage in hydrogen bonding interactions . These reactions are crucial for the development of new materials with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzyl compounds have been characterized using techniques like UV-Vis, fluorescence analyses, and cyclic voltammetry. The optical and electrochemical properties of polyphenol derivatives derived from 4-bromobenzaldehyde were investigated, revealing their potential for applications in electronic devices . The crystal structure and theoretical studies of related compounds provide insights into their stability and reactivity . These properties are essential for understanding the behavior of these compounds in various applications.

Mecanismo De Acción

Target of Action

A structurally similar compound, s-(4-bromobenzyl)cysteine, has been reported to interact with glutathione s-transferase p . This enzyme plays a crucial role in the detoxification of harmful compounds by conjugating them with glutathione .

Mode of Action

Benzylic halides, which share a similar structure, typically undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group (in this case, a bromine atom) attached to the carbon atom . This process could potentially lead to changes in the target molecule’s structure and function.

Biochemical Pathways

Given the potential interaction with glutathione s-transferase p, it may influence the glutathione metabolism pathway . This pathway plays a vital role in protecting cells from oxidative stress and detoxifying harmful compounds .

Result of Action

If it interacts with glutathione s-transferase p, it could potentially influence the enzyme’s activity, affecting the detoxification of harmful compounds and protection against oxidative stress .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJYGCPOKZUZMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobenzyl)-4-methylpiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)